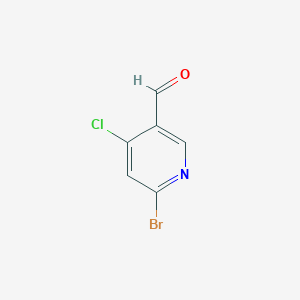

6-Bromo-4-chloronicotinaldehyde

Description

Contextualization of Nicotinaldehyde Derivatives in Chemical Research

Nicotinaldehyde derivatives are fundamental building blocks in the synthesis of a wide array of high-value organic compounds. As intermediates, they are crucial for the preparation of products in sectors such as crop protection and pharmaceuticals. google.com The aldehyde functional group provides a reactive site for numerous transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon bonds, enabling the assembly of diverse molecular scaffolds. nih.gov Their application in the synthesis of substituted nicotines and other biologically active heterocycles underscores their importance in medicinal chemistry and materials science. ekb.eg

Significance of Halogenation in Modifying Pyridine (B92270) Scaffolds

The introduction of halogen atoms onto a pyridine scaffold is a powerful strategy for modulating the molecule's physicochemical properties and synthetic utility. Halogenation significantly alters the electron distribution within the pyridine ring, influencing its reactivity and biological interactions. nih.govnih.gov The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.govchemrxiv.org However, the successful installation of halogens provides critical "handles" for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.

This strategic functionalization is essential for:

Creating versatile synthetic intermediates for pharmaceuticals and agrochemicals. researchgate.net

Enabling late-stage modification of complex molecules to refine their biological activity and properties. nih.gov

Providing sites for diversification , allowing chemists to generate libraries of compounds for structure-activity relationship (SAR) studies. chemrxiv.org

The type and position of the halogen atom (e.g., fluorine, chlorine, bromine) can be fine-tuned to control reaction selectivity and optimize the characteristics of the final product. youtube.com

Research Rationale for Investigating 6-Bromo-4-chloronicotinaldehyde

The compound this compound is of particular interest to synthetic chemists due to its distinct substitution pattern. The presence of two different halogen atoms—bromine at the 6-position and chlorine at the 4-position—on the pyridine ring offers the potential for differential reactivity. This feature is highly desirable in multi-step synthesis, as it allows for selective functionalization at one position while leaving the other halogen intact for a subsequent transformation.

The aldehyde group at the 3-position further enhances its synthetic value, serving as a key reaction point for building molecular complexity. This trifunctional arrangement makes this compound a versatile precursor for synthesizing complex, highly substituted pyridine derivatives that are otherwise difficult to access.

| Property | Value |

|---|---|

| CAS Number | 1060811-24-6 |

| Molecular Formula | C6H3BrClNO |

| Molecular Weight | 220.45 g/mol |

| IUPAC Name | 6-bromo-4-chloropyridine-3-carbaldehyde |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Overview of Research Scope and Objectives

This article provides a focused examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview based on its role in advanced organic synthesis. The scope is strictly limited to its chemical properties, synthesis, and reactivity, without delving into pharmacological or toxicological data. The content will detail the synthetic utility of this compound as a building block and intermediate in the creation of more complex chemical structures.

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-4-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBVGXCUNFIUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744294 | |

| Record name | 6-Bromo-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-24-6 | |

| Record name | 6-Bromo-4-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Transformation of 6 Bromo 4 Chloronicotinaldehyde

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for many aromatic systems. masterorganicchemistry.com In a typical EAS reaction, an electrophile attacks the electron-rich π-system of an aromatic ring, leading to the substitution of a hydrogen atom. youtube.comlibretexts.org However, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). nih.govyoutube.com

In the case of 6-Bromo-4-chloronicotinaldehyde, the pyridine ring is exceptionally deactivated. This deactivation stems from the cumulative electron-withdrawing effects of three separate groups:

The ring nitrogen atom.

The halogen atoms at C-4 (chlorine) and C-6 (bromine).

The aldehyde group at C-3, which exerts a strong -I (inductive) and -M (mesomeric) effect.

Consequently, the electron density of the pyridine ring is significantly diminished, rendering it highly resistant to attack by electrophiles. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are common for benzene and its activated derivatives, are generally not feasible for this compound under normal conditions. masterorganicchemistry.comlibretexts.org Attempting such reactions would require extremely harsh conditions, which would likely lead to degradation of the molecule rather than selective substitution. Therefore, the synthetic utility of this compound is not found in its electrophilic substitution chemistry but rather in its reactivity towards nucleophiles.

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

The electron-deficient nature of the pyridine ring, which hinders electrophilic attack, conversely makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comlibretexts.org This is particularly true for halopyridines where the halogen atoms serve as excellent leaving groups. youtube.com The presence of electron-withdrawing groups further activates the ring for nucleophilic attack. lumenlearning.comyoutube.com In this compound, the nitrogen atom, along with the aldehyde group, strongly activates the C-4 and C-6 positions (para and ortho to the nitrogen, respectively) towards the addition of a nucleophile. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com

The chlorine and bromine atoms on the this compound ring can be displaced by a wide array of nucleophiles, providing a powerful tool for introducing new functional groups. The general reaction involves the attack of a nucleophile on the carbon atom bearing the halogen, followed by the expulsion of the halide ion.

Common nucleophiles used in these transformations include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides to form ethers.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide) to generate thioethers.

Nitrogen Nucleophiles: Amines (e.g., piperidine, aniline) and ammonia (B1221849) to produce substituted aminopyridines.

Carbon Nucleophiles: Cyanide ions or stabilized carbanions to form new carbon-carbon bonds.

The following table summarizes potential nucleophilic substitution reactions on this compound, showcasing the versatility of this substrate.

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 4-Alkoxy-6-bromonicotinaldehyde or 6-Alkoxy-4-chloronicotinaldehyde |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 4-(Arylthio)-6-bromonicotinaldehyde or 6-(Arylthio)-4-chloronicotinaldehyde |

| Amine (R₂NH) | Piperidine | 4-(Piperidin-1-yl)-6-bromonicotinaldehyde or 6-(Piperidin-1-yl)-4-chloronicotinaldehyde |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 6-Bromo-4-cyanonicotinaldehyde or 4-Chloro-6-cyanonicotinaldehyde |

A critical aspect of the reactivity of this compound is regioselectivity: which of the two halogen atoms is preferentially substituted? The outcome depends on a delicate balance of several factors.

Carbon-Halogen Bond Strength: The C-Cl bond is generally stronger than the C-Br bond, which would suggest that the C-Br bond is easier to break.

Leaving Group Ability: The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base. This factor favors the substitution of bromine.

Electrophilicity of the Carbon Atom: The highly electronegative chlorine atom induces a greater positive partial charge (δ+) on the carbon it is attached to (C-4) compared to the bromine at C-6. This makes C-4 a more likely site for the initial nucleophilic attack.

The rate-determining step of the SNAr reaction is crucial. sci-hub.se

If the initial attack of the nucleophile is the rate-determining step, substitution is likely to occur at the most electrophilic carbon, which is C-4 (the site of the chlorine atom).

If the expulsion of the leaving group from the Meisenheimer complex is rate-determining, substitution will be favored at the position with the better leaving group, which is C-6 (the site of the bromine atom).

The relative reactivity order can be influenced by the nature of the nucleophile and the reaction conditions. sci-hub.se For example, hard nucleophiles may favor attack at the more electrophilic C-4 position, while softer nucleophiles might lead to substitution at C-6. In many SNAr reactions on activated rings, the initial attack is the slow step, suggesting that substitution of the chlorine atom at the C-4 position is often the kinetically favored pathway. However, without specific experimental data for this compound, predicting the regioselectivity with certainty is difficult, and mixtures of products are possible.

| Factor | Favors Substitution at C-4 (Chloro) | Favors Substitution at C-6 (Bromo) |

| Electrophilicity of Carbon | Yes (Cl is more electronegative) | No |

| Leaving Group Ability | No | Yes (Br⁻ is a better leaving group) |

| C-X Bond Strength | No | Yes (C-Br is weaker than C-Cl) |

Organometallic Reactions

The presence of both a bromine and a chlorine atom on the pyridine ring of this compound makes it an excellent substrate for organometallic cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. scielo.br The differential reactivity of the C-Br and C-Cl bonds (C-Br being generally more reactive in palladium-catalyzed couplings) can potentially allow for selective functionalization.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. tcichemicals.comtcichemicals.com This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. tcichemicals.com The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. tcichemicals.com The choice of catalyst, ligands, and base is crucial for the success and selectivity of the reaction. youtube.comchemicalbook.com For a substrate like this compound, Suzuki-Miyaura coupling could be employed to introduce aryl, heteroaryl, or vinyl substituents at either the 6-position (by reacting the C-Br bond) or potentially at the 4-position.

Interactive Table: Typical Suzuki-Miyaura Reaction Components

| Component | Example(s) | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the cross-coupling |

| Organoboron Reagent | Arylboronic acids, Potassium alkenyltrifluoroborates | Source of the new carbon fragment |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene (B28343), Dioxane, THF/H₂O | Dissolves reactants and facilitates reaction |

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. This reaction is known for its broad scope, as organostannanes are stable and tolerant of many functional groups. However, a significant drawback is the toxicity of the tin reagents. The reaction allows for the formation of C-C bonds between sp²-hybridized carbons, making it suitable for creating biaryl or vinyl-substituted pyridines from this compound.

Negishi Coupling Reactions

The Negishi coupling is a powerful transition metal-catalyzed reaction that couples an organozinc compound with an organic halide. This reaction, typically catalyzed by palladium or nickel, is highly versatile due to the wide variety of organozinc reagents that can be prepared. It allows for the coupling of sp³, sp², and sp hybridized carbon atoms. For this compound, a Negishi coupling could be used to introduce alkyl or aryl groups. The reactivity difference between aryl iodides and bromides (ArI > ArBr) has been exploited in other systems, and a similar selectivity could potentially be achieved with the C-Br versus C-Cl bonds of the title compound. Nickel catalysts are also effective and can sometimes offer different reactivity or be more cost-effective.

Grignard Reagent Additions

The aldehyde functionality of this compound is a prime target for nucleophilic addition by Grignard reagents (organomagnesium halides). This reaction is a fundamental method for forming carbon-carbon bonds and producing secondary alcohols upon acidic workup. The Grignard reagent, acting as a strong carbon-based nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.

Furthermore, it is conceivable to form a Grignard reagent from this compound itself, likely by selective reaction at the more reactive C-Br bond. This would generate a pyridyl Grignard reagent, which could then be reacted with various electrophiles. However, the presence of the aldehyde group within the same molecule would lead to self-reaction unless the aldehyde is protected. A more common strategy involves reacting a dihaloarene with magnesium to form a Grignard reagent, which is then added to a separate aldehyde or other electrophile.

Cycloaddition Reactions Involving the Pyridine Moiety

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a single step. masterorganicchemistry.commdpi.com The pyridine ring in this compound, being electron-deficient, has the potential to participate in several types of cycloaddition reactions, primarily inverse-electron-demand Diels-Alder reactions.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions:

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com However, in the IEDDA variant, the electronic demands are reversed. Electron-deficient dienes react with electron-rich dienophiles. The pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, can act as a diene or dienophile component in such reactions.

While specific examples utilizing this compound are not prominently documented in surveyed literature, the reactivity of similar electron-poor nitrogen heterocycles is well-established. For instance, substituted 1,2,4-triazines and pyrimidines readily undergo IEDDA reactions with electron-rich alkenes (enamines, enol ethers) to form pyridine or benzene rings after the extrusion of a small molecule like nitrogen or an isocyanate. acsgcipr.org It is plausible that the pyridine core of this compound could react as a dienophile with highly reactive, electron-rich dienes, leading to complex bicyclic structures.

[3+2] Cycloaddition Reactions:

Another class of relevant transformations is the [3+2] cycloaddition, which involves a three-atom dipole and a two-atom dipolarophile to form a five-membered ring. mdpi.com Azomethine ylides, for example, can be generated from aldehydes and react with alkenes. While this typically involves the aldehyde directly, the pyridine ring's electronic nature could influence the reactivity and stability of intermediates. For instance, an enantioselective [3+2] annulation has been achieved with donor-acceptor aziridines and various aldehydes, including heteroaromatic ones, to yield chiral oxazolidines. nih.gov

The table below summarizes potential cycloaddition reactions, which, while theoretically possible, await specific investigation for this substrate.

| Reaction Type | Potential Reactant | Potential Product Class | Notes |

| Inverse-Electron-Demand Diels-Alder | Electron-rich alkene (e.g., Enamine) | Fused Dihydropyridine derivative | The electron-deficient pyridine ring acts as the diene component. Subsequent aromatization could lead to fused pyridine systems. acsgcipr.org |

| [4+2] Cycloaddition | Highly reactive diene (e.g., Danishefsky's diene) | Fused Pyridine derivative | The C=C bond of the pyridine ring could potentially act as a dienophile, although this is less common for pyridines unless activated. |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine-fused heterocycle | This would likely involve the C=C part of the pyridine ring acting as the dipolarophile. |

Derivatization Strategies for Complex Molecular Structures

The functional handles on this compound—the aldehyde, the bromo group, and the chloro group—provide distinct opportunities for sequential or one-pot reactions to build molecular complexity. These derivatizations are crucial for synthesizing novel materials and potential pharmaceutical agents.

Reactions at the Aldehyde Group:

The aldehyde is a key functional group for forming new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction converts the aldehyde into a new carbon-carbon double bond, introducing further functionality. The product is an α,β-unsaturated system, which is itself a versatile intermediate for subsequent reactions. rsc.orgorganic-chemistry.orgmdpi.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with excellent control over the location of the new double bond. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The reaction of this compound with a phosphonium (B103445) ylide would replace the carbonyl oxygen with a carbon-based substituent, allowing for the extension of the carbon framework. nih.govnih.gov

Pictet-Spengler Reaction: This reaction facilitates the synthesis of tetrahydroisoquinoline-type structures. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. wikipedia.orgnrochemistry.comnih.gov Using a tryptamine (B22526) derivative, for example, would lead to the formation of a β-carboline fused to the pyridine ring system, a common core in many alkaloids.

Reactions at the Halogenated Positions:

The presence of both bromo and chloro substituents is particularly advantageous for selective, stepwise functionalization using metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and a boronic acid or ester. wikipedia.orglibretexts.orgorganic-chemistry.org Due to the different bond strengths (C-Br is weaker than C-Cl), it is often possible to selectively react the bromo position while leaving the chloro position intact. This allows for the stepwise introduction of two different aryl or vinyl groups. Recent studies on other bromo-nicotinaldehydes have demonstrated the efficiency of Suzuki coupling for creating biaryl structures. nih.gov

Other Cross-Coupling Reactions: Similar selectivity can be expected in other cross-coupling reactions such as Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Stille coupling (with organostannanes). This differential reactivity is a cornerstone of modern synthetic strategy, enabling the programmed construction of highly complex molecules from a single, versatile starting material.

The following table outlines key derivatization strategies for building complex molecules from this compound.

| Functional Group | Reaction Name | Reagent(s) | Resulting Structure |

| Aldehyde | Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | α,β-Unsaturated nitrile |

| Aldehyde | Wittig Reaction | Phosphonium Ylide | Substituted Alkene |

| Aldehyde | Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amine |

| Aldehyde & Amine | Pictet-Spengler Reaction | β-Arylethylamine, Acid | Fused Tetrahydroisoquinoline-type system |

| Bromo/Chloro | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst, Base | Aryl-substituted Pyridine |

| Bromo/Chloro | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Alkynyl-substituted Pyridine |

| Bromo/Chloro | Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | Amino-substituted Pyridine |

These established synthetic methods underscore the potential of this compound as a valuable building block for creating diverse and complex heterocyclic structures for various applications in medicinal chemistry and material science. rsc.orglongdom.orgias.ac.inrsc.orgdocumentsdelivered.com

Spectroscopic Characterization and Structural Elucidation in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can deduce the chemical environment of each atom, leading to an unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 6-Bromo-4-chloronicotinaldehyde is anticipated to exhibit distinct signals corresponding to the aromatic protons and the aldehyde proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups. The multiplicity of each signal (e.g., singlet, doublet) is governed by the number of neighboring protons, as described by the n+1 rule, and the coupling constants (J), measured in Hertz (Hz), provide information about the dihedral angles between adjacent protons.

Awaiting experimental data for detailed analysis and table generation.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The aldehydic carbonyl carbon is expected to resonate at a significantly downfield position (typically 180-200 ppm), while the aromatic carbons will appear in the approximate range of 110-160 ppm. The carbons directly bonded to the electronegative halogen atoms (bromine and chlorine) will also exhibit characteristic chemical shifts.

Awaiting experimental data for detailed analysis and table generation.

Two-Dimensional NMR Techniques (COSY, HMQC, NOESY)

To further refine the structural assignment, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.

Awaiting experimental data for detailed analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental formula.

Awaiting experimental data for detailed analysis and table generation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules. In the context of this compound, ESI-MS would be employed to generate the protonated molecule, [M+H]⁺. By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation), a characteristic fragmentation pattern can be obtained. The analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule. Common fragmentation pathways for such a compound might include the loss of the aldehyde group (CHO), the halogen atoms (Br or Cl), or other neutral losses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the aldehyde group, the pyridine ring, and the carbon-halogen bonds.

The most prominent feature in the IR spectrum of an aldehyde is the strong carbonyl (C=O) stretching vibration. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹ mdpi.com. The conjugation of the aldehyde group with the pyridine ring in this compound is expected to shift this absorption to a lower wavenumber within this range. Another diagnostic feature for aldehydes is the C-H stretching of the aldehyde group, which gives rise to one or two moderate bands in the region of 2830-2695 cm⁻¹ mdpi.com. The presence of a band around 2720 cm⁻¹ is often a clear indicator of an aldehyde functionality mdpi.com.

The pyridine ring itself will display several characteristic vibrations. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring typically result in a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. The substitution pattern on the pyridine ring, with bromine and chlorine atoms, will influence the exact positions and intensities of these absorptions.

Finally, the carbon-halogen bonds will produce absorptions in the fingerprint region of the spectrum. The C-Cl stretching vibration is generally observed in the range of 850-550 cm⁻¹, while the C-Br stretch appears at lower frequencies, typically between 680 and 515 cm⁻¹. The precise location of these bands can provide information about the substitution on the aromatic ring.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1710 - 1685 | Strong |

| Aldehyde | C-H Stretch | 2830 - 2700 | Moderate |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Moderate |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong, Sharp |

| Carbon-Halogen | C-Cl Stretch | 850 - 550 | Medium to Strong |

| Carbon-Halogen | C-Br Stretch | 680 - 515 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions associated with the conjugated pyridine ring and the carbonyl group. The pyridine ring itself exhibits characteristic absorptions, and the presence of substituents will cause shifts in the absorption maxima. Unsubstituted pyridine shows absorption maxima around 202 nm and 254 nm cheminfo.org.

The aldehyde group, with its carbonyl chromophore, will contribute to the electronic transitions. The n → π* transition of an unconjugated aldehyde is typically weak and appears at longer wavelengths. However, in this compound, the aldehyde group is conjugated with the pyridine ring, which will influence the energy of these transitions. This conjugation generally leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

The halogen substituents (bromo and chloro) can also affect the UV-Vis spectrum. While they are not strong chromophores themselves, their electron-withdrawing nature and the presence of lone pairs of electrons can modulate the electronic transitions of the pyridine ring, potentially causing further shifts in the absorption maxima. It is anticipated that the UV-Vis spectrum of this compound will display multiple absorption bands, reflecting the complex interplay of the pyridine nucleus, the aldehyde function, and the halogen substituents.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

| Electronic Transition | Associated Chromophore | Expected Wavelength Range (λmax, nm) |

| π → π | Pyridine Ring and C=O | 200 - 280 |

| n → π | Carbonyl Group | 280 - 350 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. By analyzing the diffraction pattern, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a specific crystal structure for this compound has not been reported in the reviewed literature, an X-ray crystallographic analysis would provide invaluable information about its solid-state conformation. It would definitively confirm the connectivity of the atoms and the substitution pattern on the pyridine ring.

Key structural parameters that would be elucidated include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides and the angles of the unit cell, the fundamental repeating unit of the crystal.

Bond Lengths: The precise distances between bonded atoms, such as the C-Br, C-Cl, C=O, and bonds within the pyridine ring.

Bond Angles: The angles formed by three connected atoms, which define the geometry around each atom.

Torsional Angles: These describe the conformation of the molecule, for instance, the rotational orientation of the aldehyde group relative to the pyridine ring.

Intermolecular Interactions: The analysis would also reveal any significant non-covalent interactions in the crystal lattice, such as hydrogen bonding (if applicable), halogen bonding, or π-π stacking, which influence the crystal packing.

This detailed structural information is crucial for understanding the molecule's physical properties and can provide insights into its potential chemical reactivity and interactions in a biological context.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and orbital energies, which are key to understanding molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is employed to calculate a variety of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. For 6-Bromo-4-chloronicotinaldehyde, DFT analysis can elucidate the effects of the bromo, chloro, and aldehyde substituents on the pyridine (B92270) ring.

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites susceptible to electrophilic and nucleophilic attack. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the chloro, bromo, and aldehyde groups, creates a significantly electron-deficient ring system. Calculations for related nicotinaldehyde derivatives have been performed to understand their structural and electronic properties. nih.gov DFT methods are also used to determine optimized molecular geometry and other quantum chemical parameters. researcher.life

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 D | Indicates significant molecular polarity, influencing solubility and intermolecular interactions. |

| Electron Affinity | High | Suggests a strong ability to accept an electron, characteristic of an electron-deficient molecule. |

| Ionization Potential | High | Indicates that a large amount of energy is required to remove an electron, reflecting chemical stability. |

| Mulliken Atomic Charges | C4 (+), C6 (+), O (-) | Reveals the partial charges on key atoms, identifying the electrophilic carbon atoms and the nucleophilic oxygen atom. |

Note: The values in this table are illustrative and represent typical magnitudes for similarly substituted pyridines based on DFT calculations.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. unizin.orgyoutube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy and distribution of these orbitals are crucial for predicting chemical reactivity and electronic transitions. scirp.org

For this compound, the energy of both the HOMO and LUMO is expected to be low due to the presence of multiple electron-withdrawing groups. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a small gap suggests the molecule is more reactive. scirp.org In substituted pyridines, the distribution of the HOMO is typically across the pyridine ring, while the LUMO can be localized on the ring or on electron-accepting substituents. researchgate.netrsc.org For this compound, the LUMO is expected to have significant contributions from the carbonyl group of the aldehyde and the C=N bond of the pyridine ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description and Implication for Reactivity |

| HOMO | -7.0 eV | Primarily localized on the pyridine ring and halogen atoms. Represents the ability to donate electrons in reactions with strong electrophiles. |

| LUMO | -2.5 eV | Localized on the aldehyde group and the pyridine ring's π-system. Represents the ability to accept electrons; a primary site for nucleophilic attack. |

| HOMO-LUMO Gap | 4.5 eV | A relatively large gap indicates high kinetic stability but suggests that UV-Vis absorption will occur in the ultraviolet region. |

Note: These energy values are hypothetical examples based on typical DFT calculations for halogenated aromatic aldehydes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating complex reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products, including transition states and intermediates. This provides a detailed, step-by-step understanding of how a reaction occurs.

For this compound, computational studies can clarify the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Halogens at the 4- and 6-positions of a pyridine ring are susceptible to displacement. abertay.ac.uk DFT calculations can determine the activation barriers for nucleophilic attack at the C4-Cl bond versus the C6-Br bond, predicting which substitution is kinetically favored. nih.gov Such studies on related halopyridines have shown that C-halogen bond formation can occur via an SNAr pathway, where the rate-determining step can be phosphine elimination in certain halogenation reactions. nih.gov Additionally, modeling can predict the outcomes of reactions involving the aldehyde group, such as condensation or oxidation, by calculating the thermodynamics and kinetics of each potential pathway.

Conformational Analysis and Molecular Dynamics Simulations

While the substituted pyridine ring is largely planar and rigid, the aldehyde substituent has rotational freedom around the C-C single bond. Conformational analysis, typically performed using quantum mechanical methods, can identify the most stable arrangement of the aldehyde group relative to the ring. This involves calculating the energy as a function of the dihedral angle between the aldehyde plane and the pyridine ring plane to locate energy minima. For this compound, the planar conformers are expected to be the most stable due to conjugation effects, though steric hindrance from adjacent substituents could influence the preferred orientation.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, often in a solvent or interacting with a biological macromolecule. tandfonline.comnih.gov MD simulations can reveal how the molecule explores different conformations, its flexibility, and its non-covalent interactions with its environment. For derivatives of this compound being investigated as potential enzyme inhibitors, MD simulations can provide critical insights into the binding process, the stability of the ligand-protein complex, and the specific interactions that contribute to binding affinity. tandfonline.comnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for structure verification and the interpretation of experimental data. researchgate.net

NMR Spectroscopy: DFT calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Predicted spectra can help assign peaks in experimental spectra, especially for complex molecules, and can be used to distinguish between different isomers or conformers. nmrdb.orgrogue-scholar.org

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. materialsciencejournal.orgarxiv.org These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the C=O stretch of the aldehyde or the ring stretching modes of the pyridine core.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Visible absorption spectra. arxiv.orgnih.gov By calculating the excitation energies and oscillator strengths, it is possible to predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, which relate to the electronic structure and conjugation within the molecule.

Table 3: Illustrative Computationally Predicted Spectroscopic Data for this compound

| Spectrum Type | Parameter | Predicted Value | Assignment |

| 1H NMR | Chemical Shift (δ) | 9.9 - 10.1 ppm | Aldehyde proton (-CHO) |

| Chemical Shift (δ) | 8.8 - 9.0 ppm | Aromatic proton (H-2) | |

| Chemical Shift (δ) | 7.8 - 8.0 ppm | Aromatic proton (H-5) | |

| IR | Vibrational Frequency | 1700 - 1720 cm-1 | C=O stretching of the aldehyde |

| Vibrational Frequency | 1540 - 1580 cm-1 | Pyridine ring C=C/C=N stretching | |

| UV-Vis | λmax | ~275 nm | π → π* transition of the aromatic system |

Note: These are representative values derived from computational studies on analogous aromatic aldehydes and halopyridines.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govlibretexts.orgmdpi.com The fundamental principle is that the activity of a molecule is a function of its physicochemical properties.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several steps:

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). youtube.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the measured biological activity (e.g., IC50). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of a chance correlation. nih.gov

A successful QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby guiding medicinal chemistry efforts to design more potent and selective compounds. tandfonline.comnih.gov

Table 4: Key Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Class | Example Descriptor | Information Provided |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing ability of a substituent. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, influencing binding interactions. |

| Topological | Wiener Index | A numerical descriptor of molecular branching and shape. |

Applications in Advanced Chemical Synthesis and Medicinal Chemistry

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The ability to serve as a precursor for a wide array of heterocyclic systems is a hallmark of 6-Bromo-4-chloronicotinaldehyde's utility. These heterocyclic structures form the core of many pharmaceuticals and agrochemicals.

Quinolone and isoquinoline (B145761) ring systems are prevalent in a multitude of biologically active compounds. This compound serves as a crucial starting material for the synthesis of these important heterocyclic scaffolds. For instance, the related compound 6-bromo-4-chloroquinoline (B1276899) can be synthesized and subsequently converted to 6-bromo-4-iodoquinoline, an important intermediate for various biologically active compounds. researchgate.netatlantis-press.com The synthesis of quinoline-4-carboxylic acid derivatives, which can possess anticancer properties, often involves precursors that can be derived from functionalized pyridines. nih.gov The strategic functionalization of the quinoline (B57606) ring, which can be influenced by the starting materials, is critical for its biological activity. nih.gov

The synthesis of various quinoline and quinazolinone derivatives has been a subject of extensive research due to their potential as anticancer agents. nih.govnih.gov For example, new series of quinazoline-4(3H)-one derivatives have been designed and synthesized, showing promising cytotoxic activities against cancer cell lines. nih.gov

The reactivity of this compound facilitates the construction of more complex, pyridine-fused heterocyclic systems. These polycyclic structures are of great interest due to their diverse pharmacological properties. For example, the synthesis of 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine, a related pyridine-fused system, highlights the utility of halogenated pyridines in constructing such scaffolds. bldpharm.com The development of synthetic methods for these complex molecules is an active area of research.

Scaffold for the Development of Biologically Active Molecules

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of novel, biologically active compounds. By modifying the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to target specific biological pathways.

Nicotine (B1678760) analogues are of significant interest for their potential applications in understanding and treating nicotine addiction and related neurological disorders. While direct synthesis of nicotine analogues from this compound is not explicitly detailed in the provided search results, the synthesis of various conformationally restricted nicotine analogues often starts from functionalized pyridines. nih.gov For instance, the synthesis of certain nicotine analogues has started from 3-bromopyridine (B30812) derivatives. nih.gov The development of novel synthetic routes to access these complex structures is a key focus in medicinal chemistry. nih.gov

The quest for novel and effective anti-tumor agents is a major driver of research in medicinal chemistry. Halogenated heterocyclic compounds have shown significant promise in this area. The presence of bromine and chlorine atoms in this compound can enhance the anti-tumor activity of its derivatives. The development of quinazoline-based drugs like Gefitinib and Erlotinib underscores the importance of this class of compounds in cancer therapy. nih.gov Research has shown that the presence of a halogen at the 6-position of a quinazoline (B50416) ring can improve its anticancer effects. nih.gov

The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents. Heterocyclic compounds, including those derived from functionalized pyridines, are a rich source of potential new antimicrobial drugs. The synthesis of 6-bromo-4-(substituted phenyl) iminoflavones, which have been screened for their antimicrobial and antifungal activities, demonstrates the potential of bromo-substituted heterocyclic compounds in this field. researchgate.net

Applications in Ligand Design for Catalysis

The design of specialized ligands is fundamental to the advancement of homogeneous catalysis, enabling control over the activity, selectivity, and stability of metal catalysts. While specific research detailing the use of this compound in the synthesis of ligands for catalytic applications is not extensively documented in publicly available literature, the structural motifs of this compound suggest its potential as a precursor for various ligand types.

The aldehyde functional group is a common starting point for the synthesis of Schiff base ligands through condensation reactions with primary amines. The resulting imine nitrogen, in conjunction with the pyridine (B92270) nitrogen, can form stable chelate rings with a wide range of transition metals. The electronic and steric properties of such ligands could be further tuned by the choice of the amine component.

Furthermore, the bromine and chlorine substituents on the pyridine ring offer opportunities for more complex ligand construction through cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (with the C-Br bond typically being more reactive in reactions like Suzuki or Sonogashira couplings) could allow for sequential, site-selective introduction of different functional groups. This would enable the synthesis of intricate, asymmetric ligands that could be beneficial for stereoselective catalysis.

Although direct examples are scarce for this specific molecule, the broader class of halogenated pyridine aldehydes is utilized in creating ligands for various catalytic processes. The principles of ligand design suggest that this compound holds potential as a building block for novel ligand architectures.

Table of Potential Ligand Types from this compound

| Ligand Type | Synthetic Pathway from this compound | Potential Catalytic Application |

| Schiff Base Ligands | Condensation of the aldehyde group with primary amines. | Oxidation, reduction, and C-C coupling reactions. |

| Pincer Ligands | Multi-step synthesis involving modification of the aldehyde and halogen sites. | Dehydrogenation, hydrogenation, and transfer hydrogenation reactions. |

| Bipyridine-type Ligands | Dimerization or coupling reactions at the halogen positions. | Photoredox catalysis, polymerization, and various cross-coupling reactions. |

Exploration in Materials Science

In materials science, the focus is on creating novel materials with specific, tailored properties. The highly functionalized and aromatic nature of this compound makes it an interesting candidate as a monomer or precursor for various functional materials. However, similar to its application in catalysis, its specific use in materials science is not yet widely reported in peer-reviewed journals.

Theoretically, the compound could be explored in several areas of materials science. The presence of bromine and chlorine atoms suggests potential use in the synthesis of fire-retardant polymers. Upon combustion, these halogens can act as radical traps, interrupting the combustion cycle.

The conjugated pyridine system, combined with the potential for further functionalization via the aldehyde and halogen groups, also points towards applications in organic electronics. It could serve as a building block for synthesizing larger, more complex conjugated molecules or polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The aldehyde group can be used to introduce other functional moieties or to facilitate polymerization reactions.

While concrete examples of materials synthesized from this compound are not currently available, its chemical structure is analogous to monomers used in the creation of porous organic polymers (POPs) or covalent organic frameworks (COFs). These materials are of interest for gas storage, separation, and heterogeneous catalysis.

Table of Potential Material Science Applications for this compound

| Material Type | Potential Synthetic Route | Potential Properties and Applications |

| Fire-Retardant Polymers | Incorporation as a co-monomer in polymerization reactions. | Enhanced fire safety for plastics and textiles. |

| Organic Electronic Materials | As a precursor for conjugated molecules or polymers via cross-coupling reactions. | Components in OLEDs, OPVs, and organic field-effect transistors (OFETs). |

| Functional Dyes | Chemical modification of the aldehyde and pyridine ring. | Use in sensing, imaging, and as chromophores in various applications. |

Analytical Method Development and Validation

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 6-Bromo-4-chloronicotinaldehyde from potential impurities, starting materials, and by-products. These techniques are fundamental for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. While specific, validated methods for this compound are not extensively published, a typical reversed-phase HPLC method can be developed. Such a method would likely involve a C18 stationary phase, which is effective for separating a wide range of organic molecules. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed in an isocratic or gradient elution mode to achieve optimal separation. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. nih.gov

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a hypothetical HPLC method based on common practices for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. A new technique has been developed for the quantitative analysis of pyridines in mainstream cigarette smoke using a GC-MS technique. nih.gov For analysis, a capillary column, such as one coated with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-polysiloxane), would be suitable. The sample, dissolved in a volatile organic solvent, is injected into the heated inlet, where it is vaporized. The carrier gas (typically helium or hydrogen) transports the analyte through the column, where separation occurs based on boiling point and polarity. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. nih.gov

A representative GC-MS method for analyzing substituted pyridines is detailed below.

| Parameter | Typical Conditions |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

This table outlines a general GC-MS method applicable to the analysis of halopyridines.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying fractions, and preliminary purity assessment of this compound. fda.gov For this compound, a silica (B1680970) gel plate would be an appropriate stationary phase. The choice of the mobile phase, or solvent system, is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is often effective for substituted pyridines. sigmaaldrich.com The separated spots can be visualized under UV light (typically at 254 nm) or by using a suitable staining reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions.

| Stationary Phase | Mobile Phase (Eluent) System | Visualization |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |

| Silica Gel 60 F254 | Toluene:Acetone (e.g., 8:2 v/v) | UV light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane:Methanol (e.g., 9.5:0.5 v/v) | UV light (254 nm) |

This table provides examples of TLC systems that could be used for the analysis of this compound.

Spectroscopic Analytical Methods for Characterization

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons would provide valuable information about their chemical environment and connectivity.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group and the carbons of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon. ruc.dkyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks would include the C=O stretching vibration of the aldehyde, C-H stretching and bending vibrations of the aromatic ring, and C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS): As part of GC-MS analysis, the mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (220.45 g/mol ), as well as a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Fragmentation patterns would provide further structural information.

Method Validation for Reproducibility and Accuracy

The validation of an analytical method is a formal process that provides evidence that the method is suitable for its intended purpose. wjarr.com For the analytical methods applied to this compound, validation would encompass the evaluation of several key parameters to ensure the reliability of the results. pharmaerudition.orgwdh.ac.id

Key validation parameters include:

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaerudition.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Safety, Handling, and Environmental Considerations in Academic Research

Laboratory Safety Protocols for Halogenated Compounds

Working with halogenated compounds like 6-Bromo-4-chloronicotinaldehyde demands strict adherence to established laboratory safety procedures to mitigate potential health risks. illinois.edu

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment is the first line of defense against accidental exposure. chemistrytalk.org When handling this compound, researchers must wear the following:

Eye Protection: Chemical splash goggles are mandatory to protect the eyes from potential splashes. princeton.eduhealthybean.org For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles. princeton.educdc.gov

Hand Protection: Chemical-resistant gloves are essential. healthybean.org Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, more robust options like neoprene or butyl rubber gloves are recommended. chemistrytalk.orgwsu.edu It is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance information. wsu.edu Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound. nih.gov

Body Protection: A lab coat, preferably one that is fully buttoned, must be worn to protect the skin and clothing from contamination. chemistrytalk.orgcdc.gov In situations with a significant splash hazard, a chemical-resistant apron should be worn over the lab coat. cdc.gov

Footwear: Closed-toe shoes are required at all times in the laboratory; sandals or other open-toed footwear are not permitted. towson.edu

Table 1: Recommended Personal Protective Equipment for Handling this compound

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles; face shield for high-risk tasks. | Protects eyes from splashes and aerosols. princeton.eduhealthybean.org |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber). | Prevents skin contact and absorption. chemistrytalk.orgwsu.edu |

| Body Protection | Full-length lab coat; chemical-resistant apron as needed. | Protects skin and clothing from contamination. chemistrytalk.orgcdc.gov |

| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. towson.edu |

Fume Hood Usage and Ventilation

Due to its volatility and potential for generating hazardous vapors, all work with this compound must be conducted within a properly functioning chemical fume hood. illinois.eduharvard.edu This engineering control is critical for preventing the inhalation of harmful fumes. nih.gov

Key practices for fume hood use include:

Verification of Functionality: Before starting any work, researchers must verify that the fume hood is operational by checking the airflow monitor or a visual indicator like a tell-tale. harvard.edu

Sash Position: The sash should be kept at the lowest possible height that allows for comfortable work, and never above the certified safe sash height indicated by the sticker. harvard.edufiu.edu

Work Area: All apparatus and chemicals should be placed at least six inches inside the hood from the plane of the sash to ensure effective containment. harvard.eduunmc.edu

Minimizing Obstructions: Large equipment should be elevated on blocks to allow for proper airflow underneath, and clutter within the hood should be minimized. fiu.eduiisc.ac.in

Avoiding Air Turbulence: Rapid movements, opening and closing the sash quickly, and foot traffic in front of the hood can disrupt airflow and compromise containment. harvard.eduiisc.ac.in

Safe Storage and Stability of this compound

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous reactions.

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. illinois.edu Some suppliers recommend storage at 2-8°C under an inert atmosphere, such as nitrogen, to ensure stability. bldpharm.combldpharm.com

Prevention of Oxidation and Dimerization

Aldehydes, in general, are susceptible to oxidation, which can convert them into carboxylic acids. libretexts.orgnih.gov While specific data on the oxidation of this compound is limited in readily available literature, the presence of the aldehyde group suggests a potential for this reaction. Storing the compound under an inert atmosphere helps to minimize contact with oxygen, thereby reducing the risk of oxidation. bldpharm.combldpharm.com

Dimerization is another potential side reaction for some aldehydes, though specific information regarding this compound is not prevalent. The general principles of storing the compound in a cool, dark, and inert environment will also help to minimize the likelihood of dimerization or other degradation pathways.

Incompatibility with Other Reagents

Halogenated compounds and aldehydes can be incompatible with a range of other chemicals. cdhfinechemical.com It is essential to avoid storing this compound with:

Strong Oxidizing Agents: These can react vigorously with the aldehyde group. cdhfinechemical.com

Strong Bases: Can potentially lead to decomposition or other unwanted reactions.

Strong Acids: May catalyze polymerization or other reactions. wsu.edu

Certain Metals: Some halogenated compounds can react with metals like aluminum. ksu.edu.sa

Researchers should always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information on chemical incompatibilities. unmc.edu

Spill Management and Emergency Procedures

In the event of a spill of this compound, prompt and appropriate action is necessary to prevent exposure and environmental contamination. tamut.edu

For a minor spill within a fume hood, the following steps should be taken:

Alert others in the immediate vicinity. tamut.edu

Wear appropriate PPE , including chemical-resistant gloves, goggles, and a lab coat. tamut.edu

Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. clarkson.edu Do not use combustible materials like paper towels to absorb the bulk of the spill. ucsd.edu

Carefully collect the absorbed material into a sealable, properly labeled hazardous waste container. clarkson.edu

Decontaminate the spill area with a suitable solvent, followed by soap and water. clarkson.edu

Dispose of all contaminated materials as hazardous waste according to institutional guidelines. clarkson.edu

For a major spill, or any spill that occurs outside of a fume hood, the area should be evacuated immediately, and emergency personnel should be notified. ouhsc.edu

In case of personal exposure:

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. wsu.eduuky.edu

Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. wsu.eduuky.edu

Inhalation: Move to fresh air immediately. wsu.edu

In all cases of exposure, seek prompt medical attention. wsu.edu

Waste Disposal Protocols for Halogenated Organic Compounds

The proper disposal of halogenated organic compounds, such as this compound, is a critical aspect of laboratory safety and environmental responsibility in academic research. Due to their chemical properties, which include the presence of covalently bonded halogens (fluorine, chlorine, bromine, or iodine), these substances are often toxic, persistent in the environment, and require specialized disposal methods. scienceready.com.auscirp.orgresearchgate.net Regulatory bodies like the Environmental Protection Agency (EPA) have specific rules for managing this category of chemical waste. ecfr.govmit.edu Adherence to established protocols is mandatory to prevent environmental contamination and ensure the safety of all personnel.

The fundamental principle governing the disposal of halogenated organic compounds is strict segregation from other waste streams. temple.educornell.edu Mixing halogenated solvents with non-halogenated ones significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste. temple.eduillinois.edu These compounds must never be disposed of down the sanitary sewer system or in the regular trash. scienceready.com.auillinois.edu

In an academic research laboratory, waste management is typically overseen by the institution's Environmental Health and Safety (EHS) department. temple.educornell.edu Researchers are responsible for correctly identifying, segregating, and labeling waste at the point of generation, known as a Satellite Accumulation Area (SAA). mit.edutemple.edu

Key Disposal Steps:

Segregation: A dedicated, properly labeled waste container must be designated specifically for "Halogenated Organic Waste". scienceready.com.auillinois.edu This container must be kept separate from non-halogenated solvents, aqueous waste, and solid waste. Any non-halogenated solvent contaminated with even a small amount of a halogenated compound must be treated as halogenated waste. illinois.edu

Containerization: Waste must be collected in a chemically compatible container that can be securely sealed to be "vapor tight" and "spill proof". illinois.edu Containers are often 4-liter poly bottles or larger 5-gallon carboys, which may be provided by the EHS department. temple.edu The container must be kept closed at all times except when waste is actively being added. temple.educornell.eduillinois.edu

Labeling: Proper labeling is crucial for safety and regulatory compliance. The label must be affixed to the container as soon as the first drop of waste is added. illinois.edu The label should clearly state "Hazardous Waste" and identify all chemical constituents by their full names, along with their approximate percentages. temple.educornell.edu Abbreviations or chemical formulas should not be used. illinois.edu The relevant hazards (e.g., Toxic, Flammable) must also be indicated. temple.edu

Accumulation: The SAA must be located at or near the point of waste generation. mit.edu Federal and state regulations limit the amount of hazardous waste that can be accumulated in an SAA (e.g., a maximum of 55 gallons). mit.edu

Waste Pickup: When the waste container is approximately three-quarters full, a request for disposal should be submitted to the EHS department, typically through an online form. temple.edu

Spills of halogenated organic compounds must be managed carefully. The spill should be contained and cleaned up using an inert absorbent material. All contaminated materials, including gloves, spill pads, and absorbent, must be collected, placed in a sealed bag or container, and disposed of as hazardous waste. temple.edu

Data Table: Halogenated Waste Segregation

This interactive table outlines the critical segregation requirements for halogenated organic waste in a laboratory setting.

| Waste Type | Compatible with Halogenated Waste? | Rationale and Disposal Notes |

| Non-Halogenated Solvents | No | Must be collected in a separate "Non-Halogenated Organic Waste" container. Mixing increases disposal costs and complexity. temple.eduillinois.edu |

| Strong Acids or Bases | No | Highly reactive and can cause dangerous chemical reactions. Must be neutralized and disposed of separately. cornell.edu |

| Aqueous Solutions | No | Halogenated solvents are often immiscible with water and require different treatment methods. cornell.edu |

| Heavy Metals | No | Compounds containing lead, mercury, silver, etc., are a distinct hazardous waste category and must not be mixed. temple.educornell.edu |

| Oxidizing or Reducing Agents | No | Risk of violent chemical reactions, fire, or explosion. cornell.edu |

| "P-listed" Wastes | No | These are acutely toxic wastes with their own stringent disposal regulations and must be kept separate. temple.edu |

Data Table: Halogenated Waste Container Labeling Checklist

Use this checklist to ensure your halogenated waste container is correctly labeled before collection.

| Checklist Item | Status | Details |

| "Hazardous Waste" | ☐ | The words "Hazardous Waste" must be clearly visible on the label. temple.educornell.edu |

| Generator Information | ☐ | Includes the name of the principal investigator and the laboratory location. temple.edu |

| Waste Stream | ☐ | The box for "Halogenated Solvents" or equivalent must be checked. temple.edu |

| Hazard Identification | ☐ | All applicable hazards (e.g., Flammable, Toxic) must be clearly marked. temple.edu |

| Chemical Constituents | ☐ | List the full chemical name of every compound in the container. No abbreviations. illinois.edu |

| Percentages | ☐ | Provide an accurate estimate of the percentage of each constituent. The total must equal 100%. temple.educornell.edu |

| Accumulation Start Date | ☐ | The date the first drop of waste was added to the container. mit.edu |

The widespread use of halogenated aromatic compounds in various industries has led to significant environmental pollution due to their stability and resistance to degradation. scirp.orgnih.gov These compounds can persist in soil and water, accumulate in living organisms, and pose long-term risks to both ecosystems and human health. scirp.orgtecamgroup.comtaylorfrancis.com The decomposition of some halogenated compounds in the atmosphere can also contribute to the depletion of the ozone layer and the formation of acid rain. researchgate.nettecamgroup.com Therefore, the rigorous waste disposal protocols established for academic research are essential for minimizing the environmental impact of these valuable but hazardous chemicals.

Future Research Directions and Emerging Trends

Sustainable Synthetic Approaches for Halogenated Nicotinaldehydes

The chemical industry's increasing focus on green chemistry is steering research towards more environmentally benign and efficient manufacturing processes. The synthesis of halogenated nicotinaldehydes, including 6-Bromo-4-chloronicotinaldehyde, is an area ripe for the application of sustainable principles.

Key research trends include:

Enzymatic Halogenation : The use of halogenase enzymes presents a highly specific and sustainable method for introducing halogen atoms onto aromatic scaffolds. zhaw.ch Future research could focus on discovering or engineering halogenases that can selectively act on nicotinaldehyde precursors, reducing the reliance on traditional, often harsh, halogenating agents. This biocatalytic approach offers the potential for reactions to occur in aqueous media under mild conditions, significantly improving the environmental profile of the synthesis. zhaw.ch

Photocatalysis : Light-mediated reactions are emerging as powerful tools in green synthesis. rsc.org A photo-organocatalytic protocol, for instance, could be developed for steps in the synthesis pathway. rsc.org Furthermore, sustainable methods for processes like decarboxylative chlorination using metal-free photoredox systems are being explored, which could offer alternative, greener routes to chlorinated backbones. rsc.org Research into the sunlight-driven autoxidation of aldehydes to carboxylic acids also highlights a move towards using natural and safe resources for key chemical transformations. osaka-u.ac.jp

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this compound could minimize waste and energy consumption compared to traditional batch processing.